molecular formula C13H9Cl2NO B1594723 2-Chloro-n-(2-chlorophenyl)benzamide CAS No. 2670-39-5

2-Chloro-n-(2-chlorophenyl)benzamide

Cat. No.: B1594723
CAS No.: 2670-39-5
M. Wt: 266.12 g/mol
InChI Key: NIQANWYLZAOWCD-UHFFFAOYSA-N
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Description

2-Chloro-n-(2-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9Cl2NO It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms, one on the benzamide moiety and the other on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(2-chlorophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Chlorobenzoyl chloride+2-ChloroanilineThis compound+HCl\text{2-Chlorobenzoyl chloride} + \text{2-Chloroaniline} \rightarrow \text{this compound} + \text{HCl} 2-Chlorobenzoyl chloride+2-Chloroaniline→this compound+HCl

The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 2-chloroaniline or other reduced forms.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-n-(2-chlorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzamide: A simpler derivative with only one chlorine atom on the benzamide moiety.

    3-Chloro-n-(2-chlorophenyl)benzamide: A positional isomer with the chlorine atom on the third position of the benzamide moiety.

    4-Chloro-n-(2-chlorophenyl)benzamide: Another positional isomer with the chlorine atom on the fourth position of the benzamide moiety.

Uniqueness

2-Chloro-n-(2-chlorophenyl)benzamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The presence of two chlorine atoms can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its mono-chlorinated counterparts.

Properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQANWYLZAOWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949521
Record name 2-Chloro-N-(2-chlorophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2670-39-5
Record name 2-Chloro-N-(2-chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2670-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC5969
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5969
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(2-chlorophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DICHLOROBENZANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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